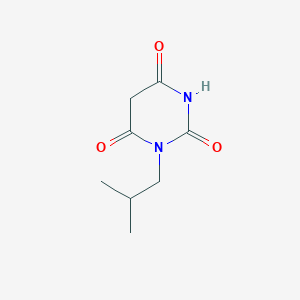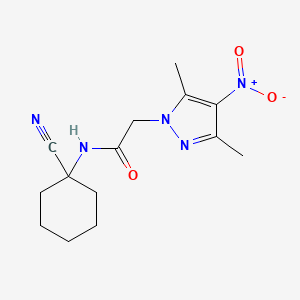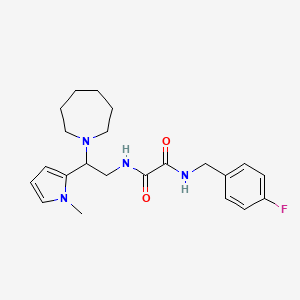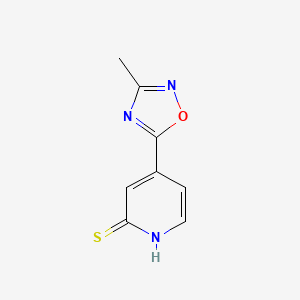
4-(1-Adamantyl)-4-aminobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)-4-aminobutanoic acid is a compound that features an adamantane moiety attached to a butanoic acid backbone with an amino group at the fourth position. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis. The incorporation of the adamantane structure into various compounds often enhances their stability, lipophilicity, and biological activity.
Mécanisme D'action
Target of Action
Adamantane derivatives have been known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials
Mode of Action
Adamantane derivatives are known to exhibit unique structural, biological, and stimulus-responsive properties . The interaction of 4-(1-Adamantyl)-4-aminobutanoic acid with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting a broad range of potential effects .
Action Environment
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they may be influenced by a variety of environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-4-aminobutanoic acid typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane structure can be synthesized through various methods, including the rearrangement of tricyclo[3.3.1.13,7]decane or the catalytic hydrogenation of diamantane.
Attachment of the Butanoic Acid Backbone: The adamantyl intermediate is then reacted with a suitable butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Adamantyl)-4-aminobutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, anhydrides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
Applications De Recherche Scientifique
4-(1-Adamantyl)-4-aminobutanoic acid has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylacetic acid: Similar in structure but with an acetic acid backbone instead of butanoic acid.
4-(2-Adamantyl)-4-aminobutanoic acid: A derivative with a different substitution pattern on the adamantane moiety.
Adamantane-1-carboxylic acid: A simpler structure with a carboxylic acid group directly attached to the adamantane.
Uniqueness
4-(1-Adamantyl)-4-aminobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the adamantane structure with an amino and carboxylic acid group makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-(1-adamantyl)-4-aminobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXURTFOYAJBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2616804.png)

![1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2616808.png)
![Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-](/img/structure/B2616809.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616810.png)




![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2616816.png)
![Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)
